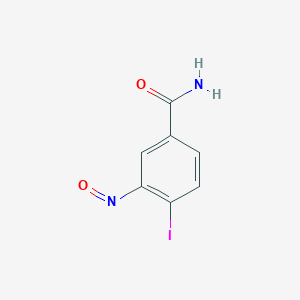
4-Iodo-3-nitrosobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-nitrosobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an iodine atom and a nitroso group attached to a benzamide structure. It has been studied extensively for its potential use in cancer treatment and other medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-3-nitrosobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to obtain the acid chloride in situ. This is followed by a reaction with ammonium hydroxide to yield the desired compound . this method can result in impurities such as 4-chloro-3-nitrobenzamide due to nucleophilic substitution of the labile iodo group .
Industrial Production Methods: An improved method involves dissolving 4-iodo-3-nitrobenzoic acid methyl ester in a suitable solvent and treating the solution with anhydrous ammonia gas . This method helps in minimizing impurities and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3-nitrosobenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative.
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product is 4-amino-3-nitrosobenzamide.
Oxidation: Various oxidized derivatives can be formed depending on the specific conditions used.
Substitution: Products vary based on the nucleophile used, such as 4-azido-3-nitrosobenzamide.
Applications De Recherche Scientifique
Chemistry: 4-Iodo-3-nitrosobenzamide is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential use in biological assays and as a tool for investigating cellular processes. Its ability to interact with specific cellular components makes it valuable in biological research .
Medicine: One of the most promising applications of this compound is in cancer treatment. It has been shown to selectively target cancer cells while sparing non-malignant cells. This selective action is due to the compound’s ability to exploit differences in cellular reducing systems between cancerous and non-cancerous cells .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of 4-Iodo-3-nitrosobenzamide involves its activation as a prodrug. In non-malignant cells, the compound is reduced to a non-toxic amine by the flavoprotein of complex I of mitochondria. in malignant cells, this reduction is deficient, leading to the selective lethal synthesis of this compound . This selective action is due to the compound’s ability to exploit the differences in cellular reducing systems between cancerous and non-cancerous cells .
Comparaison Avec Des Composés Similaires
4-Iodo-3-nitrobenzamide: This compound is similar in structure but lacks the nitroso group.
4-Chloro-3-nitrosobenzamide: This compound has a chlorine atom instead of an iodine atom.
4-Amino-3-nitrosobenzamide: This is a reduced form of 4-Iodo-3-nitrosobenzamide.
Uniqueness: this compound is unique due to its selective action against cancer cells. The presence of both iodine and nitroso groups in its structure allows for specific interactions with cellular components, making it a valuable tool in cancer research and treatment .
Propriétés
Numéro CAS |
169262-73-1 |
|---|---|
Formule moléculaire |
C7H5IN2O2 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
4-iodo-3-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11) |
Clé InChI |
IRIFRGXKPWAGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)N=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


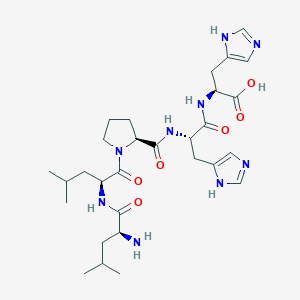

![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
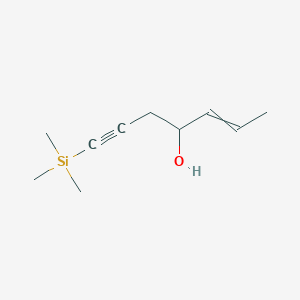
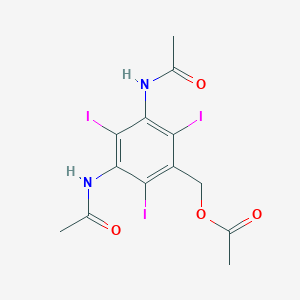
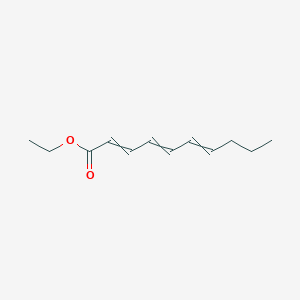
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
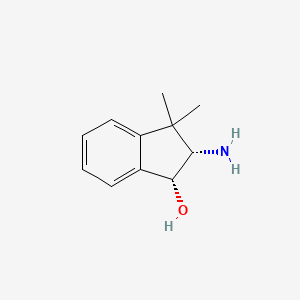


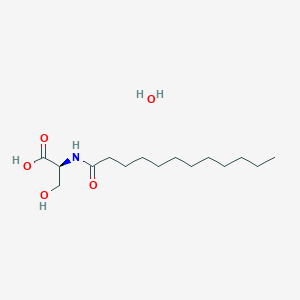
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
